Product packaging for Dexormaplatin(Cat. No.:CAS No. 96392-96-0)

Dexormaplatin

Cat. No.: B3434555
CAS No.: 96392-96-0
M. Wt: 451.1 g/mol
InChI Key: VPOCYEOOFRNHNL-RQDPQJJXSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Dexormaplatin within Platinum Coordination Chemistry in Oncology Research

This compound is a platinum coordination complex, specifically a tetrachloro[(1R,2R)-cyclohexane-1,2-diamine-κ2N,N']platinum(IV) compound. cureraredisease.org Its fundamental structure places it firmly within the family of platinum-based antineoplastic agents, which are cornerstone therapies in modern oncology. polyu.edu.hk The mechanism of action for these compounds, including this compound, is predicated on their ability to form covalent bonds with DNA. polyu.edu.hk This interaction results in the formation of platinum-DNA adducts, which disrupt the normal processes of DNA replication and repair, ultimately inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells. polyu.edu.hk

The coordination chemistry of platinum complexes is central to their biological activity. The square planar geometry of platinum(II) and the octahedral geometry of platinum(IV) complexes, along with the nature of the ligands attached to the central platinum atom, dictate the compound's reactivity, stability, and biological interactions. In the case of this compound, the presence of the cyclohexane-1,2-diamine ligand is a key structural feature.

Evolution of Platinum-Based Agents and the Rationale for this compound Development

The clinical success of the first-generation platinum drug, Cisplatin (B142131), was a watershed moment in cancer chemotherapy. However, its efficacy was often limited by significant side effects, including severe kidney toxicity (nephrotoxicity) and nerve damage (neurotoxicity), as well as the development of drug resistance in tumors. researchgate.net This spurred the development of second-generation analogs like Carboplatin (B1684641), which exhibited a more favorable toxicity profile, particularly with reduced nephrotoxicity, but still faced challenges with resistance. nih.gov

The third-generation agent, Oxaliplatin (B1677828), demonstrated efficacy in cisplatin-resistant cancers, partly due to its bulkier diaminocyclohexane (DACH) ligand, which forms different types of DNA adducts that are less readily repaired by the cell's machinery. This success highlighted the potential of modifying the ligand structure to overcome resistance.

Within this evolutionary landscape, the development of Ormaplatin, a platinum(IV) analog, represented an attempt to create a more stable compound that could potentially overcome cisplatin resistance. However, phase I clinical trials of ormaplatin were halted due to severe and irreversible peripheral neurotoxicity. nih.gov

This is the specific context for the development of this compound. This compound is the pharmacologically active (1R,2R)-enantiomer of ormaplatin. cureraredisease.org The primary rationale for isolating and investigating this specific stereoisomer was the hypothesis that the significant neurotoxicity of ormaplatin might be stereospecific. By isolating the (1R,2R)-enantiomer, researchers aimed to retain the antitumor activity of the parent compound while significantly reducing the dose-limiting neurotoxicity. nih.govnih.gov This strategic approach is a clear example of the targeted drug design principles that have guided the evolution of platinum-based agents.

Fundamental Research Questions Driving this compound Investigation

The investigation into this compound was propelled by several key research questions, stemming directly from the limitations of its predecessors:

Can the neurotoxicity of Ormaplatin be mitigated by isolating a specific stereoisomer? The central hypothesis was that the severe neurotoxicity associated with ormaplatin was either primarily caused by or exacerbated by one of its enantiomers. A key research goal was to determine if this compound, the (1R,2R)-enantiomer, possessed a significantly better safety profile, particularly concerning neurotoxicity, when compared to the racemic mixture of ormaplatin. nih.govnih.gov

Does this compound retain the antitumor efficacy of Ormaplatin and show activity in cisplatin-resistant cancers? While reducing toxicity was a primary goal, it was crucial to ensure that the therapeutic efficacy was not compromised. Researchers sought to confirm that this compound could still effectively kill cancer cells, including those that had developed resistance to cisplatin. This involved preclinical studies to assess its cytotoxicity against a panel of cancer cell lines.

What are the specific mechanisms by which this compound might overcome resistance? Beyond general DNA damage, a more nuanced research question involved understanding if the specific structure of this compound's DNA adducts, influenced by the (1R,2R)-cyclohexane-1,2-diamine ligand, were less susceptible to cellular repair mechanisms that contribute to cisplatin resistance. researchgate.net This includes investigating its interaction with DNA mismatch repair (MMR) pathways and its susceptibility to inactivation by cellular components like glutathione (B108866). vedomostincesmp.ru

While extensive preclinical data for this compound is not widely available in the public domain, the following tables illustrate the types of data that would be generated to answer these fundamental research questions.

Illustrative Preclinical Cytotoxicity Data

This table demonstrates the kind of in vitro data researchers would seek to establish the efficacy of this compound against various cancer cell lines, including those resistant to Cisplatin. The values are hypothetical and for illustrative purposes only.

Cell LineCancer TypeCisplatin IC50 (µM)This compound IC50 (µM)Resistance Factor
A2780Ovarian1.50.8-
A2780/CISOvarian (Cisplatin-Resistant)15.22.110.1
HCT116Colon2.31.1-
HCT116/CISColon (Cisplatin-Resistant)18.93.58.2
MCF-7Breast5.82.9-

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Illustrative In Vivo Efficacy Data in a Xenograft Model

This table illustrates the type of data that would be generated from an animal study to assess the in vivo antitumor activity of this compound. The values are hypothetical and for illustrative purposes only.

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
Cisplatin45
Ormaplatin65
This compound62

Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to untreated controls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Cl4N2Pt B3434555 Dexormaplatin CAS No. 96392-96-0

Properties

CAS No.

96392-96-0

Molecular Formula

C6H14Cl4N2Pt

Molecular Weight

451.1 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;tetrachloroplatinum

InChI

InChI=1S/C6H14N2.4ClH.Pt/c7-5-3-1-2-4-6(5)8;;;;;/h5-6H,1-4,7-8H2;4*1H;/q;;;;;+4/p-4/t5-,6-;;;;;/m1...../s1

InChI Key

VPOCYEOOFRNHNL-RQDPQJJXSA-J

SMILES

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.Cl[Pt](Cl)(Cl)Cl

Canonical SMILES

C1CCC(C(C1)N)N.Cl[Pt](Cl)(Cl)Cl

Related CAS

62816-98-2

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Dexormaplatin

Advanced Synthetic Routes for Platinum-Based Anticancer Agents

The synthesis of platinum-based drugs has evolved significantly since the discovery of cisplatin (B142131). Modern synthetic routes focus on creating complexes with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms. These strategies are broadly applicable to the synthesis of various platinum complexes, including Pt(IV) compounds like Dexormaplatin is presumed to be.

Ligand Design Principles in Platinum Complex Synthesis

The design of a platinum anticancer agent involves the strategic modification of its constituent ligands. nih.gov Generally, a platinum complex consists of non-leaving groups and leaving groups. nih.gov

Non-Leaving Groups (Carrier Ligands): These are typically nitrogen-donor ligands, such as amines, that form stable, inert bonds with the platinum center and are retained when the drug binds to its biological target, DNA. nih.govnih.gov The structure of the carrier ligand is crucial as it influences the geometry of the DNA adducts, which in turn affects how cellular machinery recognizes and processes the DNA damage. nih.govnih.gov For instance, the use of sterically hindered or chiral diamine ligands, like the 1,2-diaminocyclohexane (DACH) in oxaliplatin (B1677828), can induce different types of DNA distortions compared to cisplatin and can be effective against cisplatin-resistant cell lines. nih.gov The non-leaving groups can also be functionalized to target specific organelles, such as the mitochondria, to devise alternative mechanisms of action. mit.edu

Leaving Groups: These ligands are more labile and are displaced to allow the platinum to bind to DNA. nih.gov The rate of this aquation process, where leaving groups are replaced by water molecules, is critical for the drug's activity and toxicity profile. nih.gov Altering the leaving group from chloride (as in cisplatin) to a bidentate dicarboxylate (as in carboplatin) results in a slower activation rate and reduced side effects. mdpi.com The synthesis of complexes with various leaving groups, such as carboxylates, tellurates, or borates, is a common strategy to modulate the drug's reactivity and solubility. nih.gov

Axial Ligands (in Pt(IV) Complexes): For octahedral Pt(IV) complexes, two additional axial ligands are present. frontiersin.org These complexes are considered prodrugs because they are more inert and must be reduced to the active Pt(II) form within the cell. frontiersin.orgresearchgate.net The axial ligands provide a versatile platform for modification, allowing for the attachment of functional groups that can enhance properties like lipophilicity for oral administration or introduce additional biological activities. mdpi.comsemanticscholar.org

Methodological Innovations in Platinum Drug Synthesis

Modern synthetic chemistry has introduced several innovative methods for preparing platinum drugs with tailored properties.

Synthesis of Pt(IV) Prodrugs: A key innovation is the development of Pt(IV) prodrugs. A common synthetic route involves the oxidation of a Pt(II) complex. For example, a Pt(II) complex can be oxidized with hydrogen peroxide to form a dihydroxido-Pt(IV) species. These hydroxide (B78521) ligands can then be acylated using acyl halides or anhydrides to install various carboxylate ligands in the axial positions, a method that can produce high yields. nih.govsemanticscholar.org This approach allows for the creation of prodrugs with enhanced stability and the potential for oral activity. semanticscholar.org

Mixed-Ligand Complexes: Synthesizing complexes with different non-leaving amine ligands, such as picoplatin, has been shown to circumvent resistance mechanisms. nih.gov The synthesis of these cis-[PtLL'X₂] type complexes can be challenging but is often achieved through multi-step pathways involving intermediates with highly labile ligands like dimethyl sulfoxide (B87167) (DMSO). nih.gov For example, reacting cis-[Pt(DMSO)₂Cl₂] with a chelating dicarboxylate, followed by sequential substitution of the DMSO ligands with different amines, allows for the controlled synthesis of mixed-amine complexes. nih.gov

Control via Trans Effect: The trans effect is a fundamental principle used to direct the stereochemical outcome of ligand substitution reactions in square-planar platinum complexes. nih.gov A ligand with a strong trans effect will direct an incoming ligand to the position opposite to it. This principle is exploited in the synthesis of both cis and trans isomers. For example, the synthesis of transplatin starts from [Pt(NH₃)₄]²⁺, where sequential replacement of ammine with chloride, guided by the stronger trans effect of chloride compared to ammonia, yields the trans geometry. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The development of analogs is a cornerstone of medicinal chemistry, aimed at improving the therapeutic index of a lead compound. For platinum drugs, this involves systematic structural modifications to enhance anticancer activity and overcome resistance.

Structure-Activity Relationship (SAR) Studies in Platinum Drug Design

SAR studies establish the link between a molecule's chemical structure and its biological activity. For classical platinum anticancer drugs, several key relationships have been established. researchgate.netnih.gov

Structural FeatureImpact on ActivityKey Findings & Examples
Geometry Essential for classical activitycis-geometry is crucial for forming the 1,2-intrastrand DNA cross-links that are characteristic of cisplatin. Trans isomers are generally inactive by this mechanism. researchgate.net
Oxidation State Influences stability and mechanismPt(II) complexes are the active form that binds DNA. nih.gov Pt(IV) complexes are more inert prodrugs that are activated by intracellular reduction, potentially reducing side effects. mdpi.commdpi.com
Carrier Ligand (Amine) Determines DNA adduct structure and resistance profileMust have at least one N-H bond. Bulky or chiral ligands (e.g., 1,2-diaminocyclohexane in oxaliplatin) can overcome cisplatin resistance by forming different DNA adducts. nih.gov
Leaving Group Modulates reactivity and toxicityThe lability of the leaving group controls the rate of drug activation. More stable leaving groups (e.g., cyclobutane (B1203170) dicarboxylate in carboplatin) lead to slower activation and lower toxicity compared to chlorides. mdpi.com
Overall Charge Affects cellular uptakeNeutral complexes are generally favored as they can more easily cross cell membranes via passive diffusion. nih.gov

While these "classical" rules guided early drug development, newer, unconventional platinum complexes that defy these rules have shown significant activity, indicating the need for a broader understanding of platinum's mechanism of action. researchgate.netiiarjournals.org

Stereochemical Considerations in Platinum Complex Synthesis

Stereochemistry plays a critical role in the efficacy of platinum drugs, as biological systems are inherently chiral.

The synthesis of stereochemically pure platinum complexes is a significant area of research. acs.org For example, oxaliplatin is specifically the (1R,2R)-diaminocyclohexane isomer; other stereoisomers are less active. The synthesis of such chiral complexes often requires starting with enantiopure ligands. nih.gov

Recent synthetic advancements focus on stereoselective synthesis, where the desired stereoisomer is formed preferentially. researchgate.netresearchgate.net This can be achieved by using chiral auxiliaries or templates during the reaction. researchgate.netrsc.org For instance, reactions involving the coordination of chiral ligands to a platinum center can lead to a mixture of diastereomers, which may be separated or, ideally, synthesized with high diastereoselectivity. acs.org The precise three-dimensional arrangement of ligands around the platinum core dictates how the molecule interacts with chiral biomolecules like DNA and proteins, ultimately influencing its anticancer activity. researchgate.net

Computational Approaches in this compound Derivative Design

Computational modeling has become an indispensable tool in modern drug design, allowing for the rational development of new therapeutic agents and reducing the need for extensive trial-and-error synthesis. acs.orgoup.com

Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) is a powerful QM method used to predict the electronic structure, stability, and reactivity of platinum complexes. rsc.org It can be used to model the geometries of different isomers, calculate the energies of molecular orbitals (HOMO-LUMO), and predict spectroscopic properties, providing insights that correlate well with experimental data. rsc.org This information helps in understanding the fundamental properties of a potential drug candidate before synthesis.

Molecular Docking and Dynamics: These simulation techniques are used to model the interaction between a platinum drug and its biological targets, primarily DNA. researchgate.net Molecular docking can predict the preferred binding sites and conformations of a platinum complex on a DNA strand. Molecular dynamics (MD) simulations can then be used to observe the behavior of the DNA-drug adduct over time, revealing how the drug alters the DNA structure and how these changes might affect biological processes like transcription. researchgate.net

Predictive Modeling: Machine learning and other statistical methods are increasingly used to build models that can predict the biological activity of new compounds. mdpi.com By training a model on a large dataset of existing platinum complexes and their measured activities, it becomes possible to predict the efficacy of a novel, computationally designed analog. oup.commdpi.com This approach, sometimes termed computer-assisted drug formulation design (CADFD), can screen virtual libraries of compounds to identify the most promising candidates for synthesis and experimental testing. acs.org

Molecular and Cellular Mechanisms of Dexormaplatin Activity

DNA Interaction and Adduct Formation

The primary pharmacological target of platinum-based compounds like dexormaplatin is DNA. researchgate.net Upon entering the cell, platinum (IV) complexes are typically reduced to their more reactive platinum (II) counterparts. These activated platinum species are electrophilic and can covalently bind to nucleophilic sites on the DNA molecule, forming platinum-DNA adducts. This process is central to their cytotoxic activity.

Intrastrand and Interstrand Cross-Linking Mechanisms

This compound, like other platinum-based agents, functions by alkylating DNA, which leads to the formation of both intrastrand and interstrand cross-links. ncats.ioclinicalpub.com

Intrastrand Cross-links: These are the most common type of adducts formed by platinum compounds. nih.gov They occur when the platinum agent forms a bridge between two adjacent nucleotide bases on the same strand of DNA. baseclick.euamegroups.org The most predominant intrastrand adducts are formed between two adjacent guanine (B1146940) bases (1,2-d(GpG) cross-links). nih.govscielo.org.mx Another common, though less frequent, type is the 1,2-d(ApG) intrastrand cross-link between an adenine (B156593) and a guanine base. clinicalpub.com These adducts cause significant distortion of the DNA double helix. scielo.org.mx

Interstrand Cross-links (ICLs): These are formed when the platinum agent covalently links nucleotide bases on opposite strands of the DNA double helix. baseclick.euamegroups.org While less frequent than intrastrand cross-links, ICLs are particularly cytotoxic. amegroups.org They create an absolute block to the separation of the DNA strands, a process essential for both replication and transcription. amegroups.org

The formation of these cross-links physically obstructs the DNA, preventing the proper functioning of the cellular machinery that reads and copies the genetic code. baseclick.eu

Preferential Binding Sites on Nucleic Acids

Platinum compounds show a distinct preference for certain sites on DNA. The nitrogen-7 (N7) atom of purine (B94841) bases, particularly guanine, is the most electron-rich and accessible site for electrophilic attack by activated platinum agents. scielo.org.mxmdpi.com These N7 atoms are located in the major groove of the DNA helix and are not involved in the hydrogen bonding that holds the two DNA strands together, making them prime targets. scielo.org.mx

Binding SiteDescriptionSignificance
N7 of GuanineThe most frequent binding site for platinum compounds due to its high nucleophilicity and accessibility in the major groove. scielo.org.mxInitiates the formation of the majority of cytotoxic DNA adducts, especially 1,2-d(GpG) intrastrand cross-links. scielo.org.mx
N7 of AdenineA secondary binding site, often involved in 1,2-d(ApG) intrastrand cross-links. clinicalpub.comContributes to the overall spectrum of DNA lesions.
N1 of Adenine & N3 of CytosineLess common binding sites for alkylating agents. baseclick.euPlay a minor role in the overall DNA damage profile of platinum drugs.

Impact on DNA Replication and Transcription Processes

The formation of platinum-DNA adducts, particularly interstrand cross-links, presents a major obstacle to crucial cellular processes that rely on the separation of DNA strands. ncats.ioamegroups.org Both DNA replication and transcription are severely inhibited by the presence of these lesions. ncats.iofrontiersin.org

The stalled replication forks and transcription complexes at the sites of DNA damage trigger a state of cellular stress. amegroups.orgfrontiersin.org If left unrepaired, these stalled processes can lead to the collapse of replication forks and the formation of DNA double-strand breaks, which are highly lethal to the cell. frontiersin.org This inhibition of DNA synthesis and transcription is a direct consequence of the physical barrier imposed by the platinum cross-links and is a key factor in the cytotoxic effect of this compound. ncats.ioamegroups.org

Cellular Signaling Pathways Influenced by this compound Exposure

The cellular response to this compound-induced DNA damage is not passive. The cell actively recognizes the DNA lesions and initiates a complex network of signaling pathways. googleapis.compensoft.net These pathways ultimately determine the fate of the cell, leading to either DNA repair, cell cycle arrest, or programmed cell death. pensoft.net

Activation of DNA Damage Response (DDR) Pathways

The presence of bulky DNA adducts and stalled replication forks activates the DNA Damage Response (DDR), a sophisticated signaling network crucial for maintaining genomic integrity. frontiersin.orgastrazeneca.com Central to the DDR are large protein kinases from the PI3K-like kinase (PIKK) family, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). pensoft.net

ATR Pathway: ATR is primarily activated by single-stranded DNA, which can accumulate at stalled replication forks—a direct consequence of platinum adducts. frontiersin.orgmdpi.com Once activated, ATR phosphorylates a cascade of downstream proteins, including the checkpoint kinase 1 (Chk1). frontiersin.orgnih.gov The ATR-Chk1 pathway is instrumental in inducing cell cycle arrest, particularly in the S-phase and at the G2/M checkpoint, providing the cell with time to repair the damaged DNA. frontiersin.orgmdpi.comnih.gov

ATM Pathway: While ATR is the primary sensor for replication stress caused by platinum drugs, ATM is typically activated by DNA double-strand breaks. pensoft.netmdpi.com These breaks can arise as a secondary consequence of replication fork collapse at the site of an unrepaired cross-link. frontiersin.org Activated ATM phosphorylates numerous substrates, including checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53, to initiate cell cycle arrest, primarily at the G1/S checkpoint. pensoft.netmdpi.com

Pathway ComponentActivating SignalKey Function
ATR (Ataxia Telangiectasia and Rad3-related)Stalled replication forks, single-stranded DNA. mdpi.comActivates Chk1, leading to S-phase and G2/M cell cycle arrest. frontiersin.orgnih.gov
ATM (Ataxia Telangiectasia Mutated)DNA double-strand breaks. pensoft.netActivates Chk2 and p53, contributing to G1/S checkpoint control. pensoft.netmdpi.com
Chk1 (Checkpoint Kinase 1)Phosphorylation by ATR. frontiersin.orgMediates cell cycle arrest to allow time for DNA repair. frontiersin.org
p53Phosphorylation by ATM and other stress signals. pensoft.netTranscription factor that can induce cell cycle arrest (via p21) or apoptosis. mdpi.comnih.gov

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

If the DNA damage induced by this compound is too extensive to be repaired, the DDR signaling pathways can switch from a pro-survival (cell cycle arrest and repair) to a pro-death signal, initiating programmed cell death, most notably apoptosis. pensoft.netgoogle.com

The activation of the tumor suppressor p53 by ATM is a critical juncture in this decision-making process. pensoft.net Stabilized and activated p53 can transcriptionally upregulate a host of pro-apoptotic genes, including members of the Bcl-2 family (e.g., Bax, PUMA, Noxa). This shifts the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, which executes the apoptotic program. nih.gov The induction of apoptosis is a fundamental mechanism by which platinum drugs, including this compound, eliminate cancer cells. google.comresearchgate.net

Identification and Characterization of Putative Molecular Targets

The primary molecular target of platinum-based anticancer agents is widely recognized as DNA. ontosight.ai this compound, as a platinum(IV) analog, is considered a prodrug that, upon activation, forms reactive platinum species that bind to DNA. ontosight.aiaacrjournals.org This binding creates adducts, primarily inter- and intra-strand crosslinks, which disrupt DNA replication and transcription, ultimately triggering cell-cycle arrest and apoptosis. aacrjournals.org Beyond this principal interaction with DNA, the compound's journey and activity within the cell involve significant interactions with other biomolecules, notably proteins.

Protein-Platinum Interactions

Upon administration, this compound's parent compound, ormaplatin, demonstrates significant and rapid binding to plasma proteins. Clinical studies have shown a high degree of protein binding, with more than 70% of the platinum becoming protein-bound by the end of a one-hour infusion. nih.gov Another study reported that approximately 60% of the platinum is bound to proteins at the end of the infusion, with about half of this binding being irreversible. nih.govresearchgate.net This extensive protein binding is a key factor in the drug's pharmacokinetics, as it influences the clearance of the drug from the systemic circulation. Renal clearance accounts for only a fraction of the total clearance, suggesting that extensive binding to proteins and tissues is the primary mechanism for clearing the platinum. nih.govresearchgate.net

The interaction is not limited to simple binding. The chemoprotective agent WR-2721 has been shown to decrease the plasma protein binding of ormaplatin by 50%, indicating a dynamic interplay with other agents in the plasma. ebi.ac.ukaacrjournals.org

Research comparing the binding kinetics of tetraplatin (ormaplatin) with cisplatin (B142131) revealed that both complexes bind to plasma proteins, but likely through different processes, which may account for differences in their toxic effects. oup.com The binding of ormaplatin's active metabolites to proteins is a critical aspect of its mechanism, as these interactions can modulate its availability, transport, and potential for off-target effects, which may contribute to observed toxicities like the severe neurotoxicity that halted ormaplatin's clinical development. aacrjournals.orgnih.gov

Table 1: Protein Binding Characteristics of Ormaplatin

ParameterFindingSource(s)
Extent of Binding >70% of platinum protein-bound by the end of a 1-hour infusion. nih.gov
Binding Characteristics ~60% protein-bound at infusion end; 50% of this is irreversible. nih.govresearchgate.net
Influence on Clearance Extensive protein/tissue binding is the major contributor to clearance. nih.govresearchgate.net
Interaction with other Agents Plasma protein binding decreased by 50% in the presence of WR-2721. ebi.ac.ukaacrjournals.org

Enzyme Inhibition or Modulation by this compound

Direct inhibition of specific enzymes by this compound has not been a primary focus of research. Instead, studies have centered on the modulation of cellular systems that process the drug, particularly those involving glutathione (B108866) (GSH). Glutathione-S-transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotics, including platinum drugs, by catalyzing their conjugation with GSH. researchgate.net

While overexpression of GST has been linked to cisplatin resistance, studies on ormaplatin (tetraplatin) in human ovarian carcinoma cell lines did not find a correlation between GST activity and cellular resistance to the drug. However, the glutathione system itself plays a significant role in modulating ormaplatin's activity. A greater proportion of tetraplatin is inactivated through the formation of GSH conjugates compared to cisplatin. capes.gov.br

Depletion of cellular GSH with buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, significantly enhances the cytotoxicity of tetraplatin. capes.gov.br This suggests that intracellular GSH levels are a key factor in the detoxification and inactivation of the drug. The interaction with GSH is therefore a critical modulating factor of this compound's activity, rather than the compound acting as a direct inhibitor of a specific enzyme. capes.gov.br The formation of these GSH-platinum conjugates represents a pathway of drug inactivation. capes.gov.br

Biotransformation and Intracellular Fate of this compound

This compound, as a platinum(IV) compound, is a prodrug that must be chemically altered, or biotransformed, to exert its cytotoxic effects. aacrjournals.orgrsc.org This activation occurs through the reduction of the inert platinum(IV) center to a reactive platinum(II) species. rsc.orgaacrjournals.org

This reduction is remarkably rapid. In the presence of plasma, ormaplatin is reduced to its corresponding platinum(II) complex, dichloro(d,l-trans)-1,2-diaminocyclohexaneplatinum(II) or [PtCl2(dach)], with a half-life of approximately 3 seconds. rsc.orgaacrjournals.org In tissue culture medium, the reduction half-life is longer, in the range of 5-15 minutes. rsc.org The primary active biotransformation product is [PtCl2(dach)]. nih.gov

Once inside the cell, the story becomes more complex. Studies in L1210 cell lines showed that tetraplatin is taken up preferentially by the cells, but surprisingly, very little intracellular tetraplatin or its expected active form, [PtCl2(dach)], was detected. aacrjournals.org Instead, two unidentified biotransformation products predominated, suggesting unique intracellular metabolic pathways that may represent an inactivation route, as these products did not appear to react with DNA. aacrjournals.org

Further studies in rats identified the major low molecular weight biotransformation products as complexes of platinum with sulfur-containing molecules, namely cysteine, methionine, and glutathione. nih.gov This indicates that after the initial reduction, the reactive platinum(II) species readily reacts with these abundant intracellular nucleophiles. The diaminocyclohexane (DACH) carrier ligand appears to remain stably bound to the platinum center during these transformations in the plasma. nih.gov

Table 2: Key Biotransformation Products of Ormaplatin

Biotransformation ProductDescriptionSource(s)
[PtCl2(dach)] The major active platinum(II) metabolite formed by rapid reduction. nih.gov
Platinum-Cysteine Complexes Formed by reaction of the active Pt(II) species with cysteine. nih.gov
Platinum-Methionine Complexes Formed by reaction of the active Pt(II) species with methionine. nih.gov
Platinum-Glutathione (GSH) Complexes Formed by reaction of the active Pt(II) species with glutathione; represents an inactivation pathway. capes.gov.brnih.gov

Preclinical Research Models for Dexormaplatin Efficacy Evaluation

In Vitro Cellular Models for Dexormaplatin Research

In vitro cellular models are fundamental in the early stages of drug discovery to assess the potential of a compound. These models, which utilize cancer cells grown in a laboratory setting, allow for initial screening and mechanistic studies. However, specific studies detailing the use of such models for this compound are not found in the public research domain.

Two-Dimensional (2D) Cell Culture Systems

Standard preclinical evaluation of an anti-cancer compound typically begins with two-dimensional (2D) cell culture systems, where cancer cells are grown as a monolayer on a flat surface. This approach is instrumental for high-throughput screening and initial mechanistic investigations.

The evaluation of a new chemical entity often involves screening against a panel of diverse cancer cell lines to understand its spectrum of activity. Large panels, such as the NCI-60, which comprises 60 different human tumor cell lines, are frequently used to identify patterns of sensitivity and potential biomarkers of response. Methodologies for such screenings are well-established, but specific data from these panels for this compound have not been publicly reported.

Cytotoxicity and growth inhibition assays are crucial for quantifying the effect of a compound on cancer cells. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays measure the metabolic activity of cells, which correlates with the number of viable cells. These assays are used to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. Without published studies, no IC50 data for this compound across various cancer cell lines can be presented.

Table 1: Hypothetical Cytotoxicity Data for this compound in Human Cancer Cell Lines This table is for illustrative purposes only, as no public data is available.

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Data not available
A549 Lung Data not available
HCT116 Colon Data not available
HeLa Cervical Data not available

Understanding how a drug enters and accumulates within a cancer cell is vital for assessing its potential efficacy. Platinum-based drugs, a class to which this compound may be related, often enter cells through a combination of passive diffusion and active transport mechanisms. Reduced cellular accumulation is a known mechanism of resistance to platinum drugs. However, there are no specific studies available that have investigated the cellular uptake and accumulation of this compound.

Many chemotherapeutic agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death (apoptosis). Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment. While it is known that platinum compounds can induce cell cycle arrest, typically at the G2/M phase, the specific effects of this compound on the cell cycle of cancer cells have not been documented in publicly accessible research.

Table 2: Hypothetical Cell Cycle Analysis of a Cancer Cell Line Treated with this compound This table is for illustrative purposes only, as no public data is available.

Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control Data not available Data not available Data not available
This compound Data not available Data not available Data not available

Proteomics allows for the large-scale study of proteins and their functions. In cancer research, proteomic profiling can help to identify the molecular targets of a drug and understand the cellular pathways it affects. Techniques such as mass spectrometry can be used to analyze changes in the proteome of cancer cells following treatment with a compound. Such investigations could provide crucial insights into the mechanism of action of this compound, but no such studies have been published.

DNA Adduct Quantification Techniques

The formation of DNA adducts is the definitive mechanism of action for platinum-based anticancer drugs. nih.govnih.gov These drugs form covalent bonds with DNA, creating adducts that disrupt DNA replication and transcription, ultimately leading to cancer cell death. hhearprogram.org Quantifying these adducts is a direct measure of the drug's engagement with its molecular target. hhearprogram.org

Several highly sensitive techniques are employed for this purpose. re-place.be Liquid chromatography-mass spectrometry (LC-MS) is a state-of-the-art method that offers high specificity and sensitivity for identifying and quantifying specific DNA adducts from various biological sources, including tissue and blood cells. hhearprogram.org Other methods include ³²P-postlabeling and immunoassays, though LC-MS is often preferred for its precision. nih.gov

A detailed search of scientific databases did not yield specific studies detailing the quantification of this compound-DNA adducts. Research in this area would be essential to confirm its mechanism of action and to correlate the level of DNA damage with its cytotoxic effects.

Three-Dimensional (3D) Advanced Cell Culture Models

Traditional two-dimensional (2D) cell cultures, grown as monolayers on plastic surfaces, often fail to replicate the complex microenvironment of a solid tumor. nih.govfrontiersin.org Advanced three-dimensional (3D) cell culture models have been developed to bridge the gap between 2D cultures and in vivo animal models, offering a more physiologically relevant setting for drug evaluation. drugtargetreview.comd-nb.infomdpi.com These models better simulate the cell-to-cell and cell-to-matrix interactions, as well as the nutrient and oxygen gradients found in human tumors. frontiersin.orgcorning.com

Spheroid and Organoid Culture Systems

Spheroids are simple, scaffold-free 3D aggregates of cancer cells that can mimic the layered structure of a small tumor, including a proliferating outer layer and a hypoxic, necrotic core. mdpi.comnih.govfrontiersin.org Organoids are more complex, often derived from patient tissues or stem cells, and can self-organize into structures that more closely resemble the architecture and cellular composition of the original organ or tumor. mdpi.comemulatebio.com Both systems are valuable for screening anti-cancer compounds in a context that better reflects in vivo drug resistance. d-nb.infofrontiersin.org

Publicly accessible research specifically detailing the efficacy of this compound in either spheroid or organoid models has not been identified. Such studies would provide crucial insights into its ability to penetrate tumor-like tissues and exert its cytotoxic effects in a more realistic microenvironment.

Co-culture Models for Microenvironment Interactions

The tumor microenvironment (TME) consists of not only cancer cells but also a variety of stromal cells, such as fibroblasts, endothelial cells, and immune cells, which critically influence tumor progression and therapeutic response. frontiersin.orgplos.org Co-culture models, where cancer cells are grown together with one or more types of stromal cells, allow researchers to study these crucial interactions. plos.orgplos.org These models, often in a 3D format, can reveal how the TME affects a drug's efficacy, for instance, by creating physical barriers or by secreting factors that promote drug resistance. plos.orgnih.gov

Specific data from co-culture studies evaluating the performance of this compound in the context of a simulated TME are not available in the public domain. Investigating this compound in these models would be a key step in understanding how its activity might be modulated by the supportive network of cells within a tumor.

Microfluidic Platforms for Complex In Vitro Assays

Microfluidic platforms, also known as "organ-on-a-chip" technology, represent a significant advancement in in vitro modeling. frontiersin.org These devices use micro-sized channels to culture cells under continuous perfusion, mimicking the flow of fluids in the body and allowing for precise control over the cellular microenvironment. nih.govmdpi.com They can be used to create complex, multi-cellular tumor models, study metastasis, and perform high-throughput drug screening with minimal reagents. frontiersin.orgmdpi.com The integration of electrodes can also allow for real-time monitoring of cellular responses. mdpi.com

No specific research applying microfluidic platforms to the study of this compound has been found in the available literature. These advanced platforms could be used to conduct sophisticated assays on this compound's efficacy, pharmacokinetics, and its interactions with other cell types under dynamic, physiologically relevant conditions.

In Vivo Animal Models in this compound Research

In vivo animal models are an indispensable step in preclinical drug development, required by regulatory agencies to evaluate a compound's efficacy and safety in a whole-living system before it can proceed to human clinical trials. labforward.iobccrc.ca These models allow researchers to study complex biological processes that cannot be fully replicated in vitro, such as drug distribution, metabolism, and the interaction with a complete immune system. pharmaron.comminervaimaging.comtranscurebioservices.com

Murine Xenograft Models (CDX and PDX)

Murine xenograft models are the most common in vivo models in oncology research. fredhutch.org They involve the implantation of human tumor material into immunodeficient mice. championsoncology.com There are two primary types:

Cell Line-Derived Xenografts (CDX): These models are created by injecting cultured human cancer cell lines into mice. criver.com CDX models are reproducible, cost-effective, and useful for initial high-throughput screening of drug efficacy. criver.comepo-berlin.com However, they may lack the genetic diversity and heterogeneity of actual patient tumors. criver.com

Patient-Derived Xenografts (PDX): These models are established by implanting fresh tumor tissue directly from a patient into a mouse. championsoncology.comepo-berlin.com PDX models are considered more clinically relevant as they better preserve the original tumor's architecture, genetic signature, and heterogeneity, making them powerful tools for predicting patient response to therapy. fredhutch.orgepo-berlin.compolyu.edu.hk

While some sources mention this compound in the context of in vivo animal studies, detailed efficacy data from specific CDX or PDX models are not publicly available. The evaluation of this compound in a panel of well-characterized PDX models would be a critical validation of its anti-tumor activity and would help identify potential biomarkers of response.

Data on Preclinical Research Findings for this compound

The following table summarizes the availability of public data for this compound within the described preclinical research models.

Preclinical Model/Technique Research Findings for this compound Source
DNA Adduct QuantificationSpecific quantification data is not publicly available.N/A
Spheroid and Organoid CulturesEfficacy data in these models are not publicly available.N/A
Co-culture ModelsResearch findings are not publicly available.N/A
Microfluidic PlatformsSpecific assay results are not publicly available.N/A
Murine Xenograft Models (CDX/PDX)      Detailed efficacy studies are not publicly available.N/A

Syngeneic and Genetically Engineered Mouse Models (GEMM)

The evaluation of anticancer agents has been significantly advanced by the use of models with an intact immune system, such as syngeneic and genetically engineered mouse models (GEMMs). These models are particularly crucial for assessing immunomodulatory drugs and understanding the complex interplay between the therapy, the tumor, and the host's immune response. crownbio.comchampionsoncology.com

Syngeneic Models: Syngeneic models, also known as allograft models, involve the transplantation of tumor cells into mice of the same genetic background. crownbio.com This genetic identity prevents the rejection of the tumor by the host's immune system, allowing for the study of tumor growth and therapeutic response in an immunocompetent environment. championsoncology.comoncodesign-services.com These models are advantageous due to their relative simplicity, cost-effectiveness, and the synchronous development of tumors, which facilitates the design of efficacy studies. crownbio.comcrownbio.com They are widely used to assess therapies that target immune cells, such as checkpoint inhibitors, and to study the tumor microenvironment. championsoncology.comoncodesign-services.com For a compound like this compound, syngeneic models would be instrumental in determining if its cytotoxic effects are complemented by an induced anti-tumor immune response.

Genetically Engineered Mouse Models (GEMM): GEMMs are developed by modifying the mouse genome to introduce specific genetic mutations that lead to the spontaneous development of tumors. crownbio.comcrownbio.com These mutations often mimic those found in human cancers, such as the activation of oncogenes or the deletion of tumor suppressor genes. crownbio.comnih.gov A key advantage of GEMMs is that tumors arise de novo in their natural microenvironment, closely recapitulating the progression of human primary tumors, including features of immune suppression and escape. crownbio.comnih.gov This makes them invaluable for studying cancer progression, mechanisms of action (MOA), and the efficacy of novel agents. crownbio.comcrownbio.com While powerful, GEMM studies can be complex and lengthy due to the latency of tumor development and variability between individual animals. crownbio.com The use of GEMMs in evaluating this compound would provide insights into its efficacy against tumors with specific genetic drivers in a setting that mirrors human disease development.

Model TypeDescriptionKey Advantages for Efficacy Evaluation
Syngeneic Model Allograft of a mouse cancer cell line into an immunocompetent mouse of the same inbred strain. crownbio.comFully functional murine immune system, cost-effective, reproducible, rapid tumor growth for timely studies. crownbio.comchampionsoncology.com
GEMM Spontaneous tumor development driven by specific genetic alterations in the mouse genome. crownbio.comTumors arise in a natural, immune-proficient microenvironment; mimics human tumor progression and genetic heterogeneity. crownbio.comnih.gov

Orthotopic and Disseminated Tumor Models for Mimicking Disease Progression

To better predict clinical outcomes, preclinical models must aim to replicate the anatomical context and metastatic behavior of human cancers. Orthotopic and disseminated tumor models offer significant advantages over traditional subcutaneous models in this regard.

Orthotopic Tumor Models: Orthotopic models involve implanting tumor cells or tissues into the corresponding organ of origin in the animal model (e.g., prostate cancer cells into the mouse prostate). criver.comnih.gov This approach creates a more clinically relevant tumor microenvironment, including interactions with tissue-specific stromal cells and vasculature, which can significantly affect tumor growth, differentiation, and drug sensitivity. criver.comreactionbiology.com Orthotopic models are superior for studying not only primary tumor growth but also the metastatic potential of the cancer, as tumors in their native environment are more likely to metastasize in a pattern similar to human disease. reactionbiology.comtd2inc.com Evaluating this compound in orthotopic models would provide crucial data on its ability to impact tumor growth and metastasis in a setting that closely mimics the human disease state. criver.com

Disseminated Tumor Models: Disseminated tumor models are essential for studying hematologic malignancies (leukemias, lymphomas) and the metastatic spread of solid tumors. frontiersin.orglabcorp.com These models are typically established by intravenous injection of tumor cells, leading to widespread tumor growth in relevant organs like the bone marrow, liver, and spleen. reactionbiology.comlabcorp.com They are critical for evaluating therapies intended to treat systemic or metastatic cancer. frontiersin.org The use of bioluminescent imaging with luciferase-tagged cell lines allows for the longitudinal, non-invasive monitoring of systemic tumor burden and response to treatment. labcorp.com For this compound, a disseminated disease model would be key to assessing its efficacy against late-stage, metastatic cancer, a common clinical challenge. nih.gov

Model TypeImplantation SiteKey FeatureRelevance to Disease Progression
Orthotopic Model Organ of origin (e.g., lung cancer cells in the lung). criver.comDisease-relevant tumor microenvironment. criver.comtd2inc.comMimics primary tumor growth, invasion, and organ-specific metastasis. reactionbiology.com
Disseminated Model Typically intravenous. reactionbiology.comSystemic disease spread. labcorp.comModels hematologic malignancies and late-stage metastatic disease. frontiersin.orglabcorp.com

Pharmacodynamic Endpoints in Preclinical In Vivo Studies

Pharmacodynamic (PD) studies are designed to understand the effects of a drug on the body, specifically how it interacts with its intended target and the subsequent biological responses. allucent.comals.net In preclinical oncology, PD endpoints serve as crucial biomarkers to confirm the drug's mechanism of action and to provide an early indication of potential efficacy. nih.govnih.gov

The evaluation of a drug's effect on its molecular target should ideally trigger a cascade of biochemical and cellular responses that ultimately lead to a clinical effect. nih.gov These can be categorized as primary (target engagement), secondary (downstream pathway modulation), and tertiary (physiological response) effects. nih.gov

For a platinum-based compound like this compound, key pharmacodynamic endpoints in preclinical in vivo studies would likely include:

DNA Damage Markers: Measurement of DNA adducts or markers of the DNA damage response (e.g., phosphorylation of H2AX, forming γH2AX) in tumor tissue to confirm the primary mechanism of action.

Apoptosis Induction: Assessment of cell death markers such as cleaved caspase-3 or TUNEL staining in tumors following treatment.

Cell Cycle Arrest: Analysis of tumor cells via flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle, a common effect of DNA-damaging agents. blueprintmedicines.com

Inhibition of Proliferation: Measurement of proliferation markers like Ki-67 in tumor tissue to quantify the cytostatic effect of the drug.

These PD studies help to establish a relationship between drug exposure (pharmacokinetics, PK) and the biological response (PD), which is critical for informing the design of clinical trials. allucent.comnih.gov

Methodologies for Assessing Tumor Growth Inhibition and Regression

The ultimate goal of a new cancer therapy is to control tumor growth. Preclinical studies employ several standardized methodologies to quantify a drug's ability to inhibit tumor growth or induce regression.

Tumor Growth Inhibition (TGI): This is a primary endpoint in most preclinical efficacy studies.

Caliper Measurements: For subcutaneous tumors, growth is routinely monitored by measuring the tumor dimensions with calipers and calculating the volume. The resulting data are used to generate tumor growth curves, comparing treated groups to a vehicle control group. tangotx.com

Bioluminescence Imaging (BLI): For orthotopic or disseminated models, where tumors are not externally palpable, BLI is a common method. labcorp.comresearchgate.net Tumor cells are engineered to express luciferase, and the light emitted after the administration of a substrate is quantified to measure tumor burden over time. reactionbiology.comresearchgate.net

A key metric derived from these studies is the GI50 , the concentration of a drug that causes 50% inhibition of cell growth. polyu.edu.hk This value is a standard measure of a compound's potency. clue.io

Tumor Regression: Tumor regression refers to the reduction in the size of a tumor following treatment. mypathologyreport.ca While TGI measures the slowing of growth, regression indicates that the treatment is actively shrinking the tumor.

Histological Assessment: After a study is completed, tumors are often excised and examined histologically. Pathologists can assess the degree of tumor regression by quantifying the amount of viable tumor cells versus necrotic or fibrotic tissue. mypathologyreport.canih.gov

Tumor Regression Grading (TRG): Several standardized grading systems are used to classify the pathological response to therapy. These systems provide a semi-quantitative score based on the percentage of residual viable tumor cells. nih.gove-crt.org For example, the Mandard and Becker TRG systems are commonly used in gastrointestinal cancers. e-crt.org A higher degree of tumor regression is often correlated with a better prognosis. mdpi.comnih.gov

Assessment MethodDescriptionPrimary Endpoint(s)Application
Caliper Measurement Manual measurement of tumor length and width. tangotx.comTumor Volume, Tumor Growth Inhibition (TGI)Subcutaneous models
Bioluminescence Imaging (BLI) Non-invasive imaging of luciferase-expressing tumor cells. researchgate.netTumor Burden, TGI, Metastatic SpreadOrthotopic and Disseminated models reactionbiology.comlabcorp.com
Histological Analysis Microscopic examination of excised tumor tissue. nih.govViable Tumor Cells, Necrosis, FibrosisAll models (terminal endpoint)
Tumor Regression Grading (TRG) Standardized scoring of pathological response based on residual tumor. e-crt.orgRegression Grade (e.g., TRG 1-5)All models (terminal endpoint)

Mechanisms of Resistance to Dexormaplatin and Strategies for Overcoming Them

Intrinsic and Acquired Resistance Phenotypes

Cancer cells can exhibit either intrinsic or acquired resistance to platinum-based drugs such as dexormaplatin. Intrinsic resistance refers to the pre-existing insensitivity of a tumor to a drug prior to treatment. clinicalpub.com This can be a characteristic of certain tumor types that are inherently non-responsive to platinum therapy.

Acquired resistance, on the other hand, develops in initially sensitive tumors after exposure to the drug. clinicalpub.com This phenomenon arises from the selection and expansion of rare, resistant cancer cells within the tumor population or through the induction of genetic and epigenetic changes that confer a survival advantage in the presence of the drug. These changes often involve a combination of the mechanisms detailed in the subsequent sections. The development of acquired resistance is a significant clinical challenge, often leading to treatment failure.

Cellular Platinum Accumulation Alterations

A primary determinant of a platinum drug's cytotoxicity is its intracellular concentration. Cancer cells can develop resistance by reducing the net accumulation of the drug, either by decreasing its uptake or by actively pumping it out of the cell.

Modulation of Influx Transporters (e.g., CTR1)

The influx of platinum drugs into cells is partly mediated by transporters such as the copper transporter 1 (CTR1). Although direct studies on this compound are limited, research on other platinum agents has established the importance of CTR1 in their uptake. googleapis.comgoogleapis.com A reduction in the expression or function of CTR1 can lead to decreased intracellular platinum levels and, consequently, resistance. Cancer cells with lower levels of CTR1 on their surface are less able to internalize the drug, diminishing its ability to reach its primary target, the DNA.

Role of Efflux Pumps (e.g., ATP-binding cassette transporters)

A major mechanism of drug resistance involves the active efflux of chemotherapeutic agents from cancer cells, a process often mediated by ATP-binding cassette (ABC) transporters. google.comgoogleapis.com These membrane proteins function as energy-dependent pumps that expel a wide variety of substrates, including anticancer drugs, from the cell's interior. google.comgoogleapis.com

One of the most well-characterized ABC transporters is P-glycoprotein (P-gp), which is associated with multidrug resistance (MDR). cancer.gov Overexpression of P-gp and other ABC transporters, such as those from the multidrug resistance-associated protein (MRP) family, can lead to increased efflux of platinum compounds, thereby reducing their intracellular concentration and cytotoxic effect. google.com While direct evidence for this compound is scarce, the involvement of ABC transporters is a well-established resistance mechanism for other platinum drugs. google.com.pgrospatent.gov.rui.moscow

Detoxification Systems and Their Contribution to Resistance

Once inside the cell, platinum drugs can be inactivated by cellular detoxification systems before they can bind to DNA.

Glutathione (B108866) and Metallothionein-Mediated Inactivation

Glutathione (GSH), a thiol-containing tripeptide, plays a central role in cellular detoxification. clinicalpub.com It can directly bind to and inactivate platinum compounds, forming platinum-GSH conjugates that are then eliminated from the cell, often with the help of ABC transporters. clinicalpub.comgoogle.co.ug Elevated levels of intracellular GSH have been correlated with resistance to platinum drugs. ncats.ioucf.edu

Metallothioneins (MTs) are another class of cysteine-rich proteins involved in metal ion homeostasis and detoxification. justia.comgoogleapis.comgoogleapis.comgoogle.com.na By binding to platinum, MTs can sequester the drug and prevent it from interacting with DNA, thus contributing to resistance. Increased expression of MTs has been observed in platinum-resistant cell lines.

Table 1: Cellular Components Implicated in Resistance to Platinum Drugs

Component Function in Resistance Class of Molecule
CTR1Reduced influx of platinum drugsTransporter Protein
P-glycoprotein (P-gp)Increased efflux of platinum drugsABC Transporter
Glutathione (GSH)Inactivation and detoxification of platinum drugsTripeptide
Metallothioneins (MTs)Sequestration and inactivation of platinum drugsProtein

Enhanced DNA Repair Mechanisms

The primary mechanism of action for platinum-based drugs like this compound is the formation of platinum-DNA adducts, which block DNA replication and transcription, ultimately leading to cell death. ontosight.ai Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity to the drug.

Cancer cells can develop resistance by upregulating various DNA repair pathways. clinicalpub.comgoogleapis.com The nucleotide excision repair (NER) pathway is particularly important for removing platinum-DNA adducts. Increased activity of NER proteins, such as ERCC1, can lead to more efficient removal of the adducts and enhanced cell survival. Similarly, other DNA repair mechanisms, such as homologous recombination and mismatch repair, can also contribute to platinum resistance. Overcoming this enhanced repair capacity is a key challenge in circumventing resistance to platinum-based therapies. google.com

Nucleotide Excision Repair (NER) Pathway Upregulation

The Nucleotide Excision Repair (NER) pathway is a crucial DNA repair mechanism that removes bulky DNA lesions, such as the adducts formed by platinum-based drugs. mdpi.com Upregulation of the NER pathway is a significant mechanism of resistance to platinum compounds. mdpi.com By more efficiently recognizing and excising platinum-DNA adducts, cancer cells can survive the cytotoxic effects of the treatment. The NER pathway involves two sub-pathways: global genome repair (GGR) and transcription-coupled repair (TCR). nih.gov Both are implicated in platinum drug resistance. While preclinical studies have extensively linked NER to cisplatin (B142131) resistance, specific studies detailing the upregulation of NER in response to this compound are not available. nih.gov

DNA Mismatch Repair (MMR) Deficiency

The DNA Mismatch Repair (MMR) system corrects errors made during DNA replication. nih.gov In some cancers, a deficiency in the MMR system can paradoxically lead to resistance to certain platinum drugs like cisplatin. nih.gov This is because a functional MMR system can recognize the DNA distortions caused by platinum adducts and trigger apoptosis (programmed cell death). When the MMR system is deficient, the cell fails to recognize the damage and does not initiate apoptosis, allowing it to survive despite the presence of DNA adducts. nih.gov This mechanism has been documented for cisplatin, but specific research linking MMR deficiency to this compound resistance is lacking. nih.gov

Apoptotic Pathway Evasion

Apoptosis is a primary mechanism by which chemotherapy kills cancer cells. Evasion of apoptosis is a hallmark of cancer and a key mechanism of drug resistance. mdpi.commdpi.com This can occur through various alterations in the apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation of pro-apoptotic proteins. mdpi.com By disabling the cellular machinery for self-destruction, cancer cells can survive the DNA damage induced by platinum agents. While this is a known resistance mechanism for platinum drugs in general, specific studies on how this compound is affected by apoptotic pathway evasion are not available. nih.govgoogleapis.com

Role of Autophagy in Platinum Resistance

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can have a dual role in cancer, either promoting cell death or survival. In the context of chemotherapy, autophagy can act as a survival mechanism, allowing cancer cells to withstand the stress induced by drugs like platinum agents. frontiersin.orgnih.gov By breaking down and reusing cellular components, cancer cells can generate energy and nutrients to survive treatment. nih.gov The role of autophagy in resistance to cisplatin has been a subject of intense research, with some studies suggesting that inhibiting autophagy could resensitize resistant cells. frontiersin.orgnih.govd-nb.info However, the specific role of autophagy in resistance to this compound has not been detailed in available research.

Influence of the Tumor Microenvironment on Resistance Development

The tumor microenvironment (TME) is the complex ecosystem of cells, blood vessels, and extracellular matrix that surrounds a tumor. The TME can significantly contribute to drug resistance. frontiersin.orgfrontiersin.orgnih.govnih.gov Factors within the TME, such as hypoxia (low oxygen levels), altered pH, and the secretion of growth factors and cytokines by stromal cells, can protect cancer cells from the effects of chemotherapy. frontiersin.orgfrontiersin.org The TME can also create physical barriers that limit drug penetration to the tumor cells. frontiersin.org While the influence of the TME on resistance to various cancer therapies is well-established, specific research on how the TME affects this compound efficacy is not presently available. frontiersin.orgnih.govnih.govimrpress.commdpi.com

Research into Strategies to Circumvent Resistance

Research to overcome resistance to platinum-based drugs is multifaceted and ongoing. Strategies being investigated for platinum compounds in general, and which would be relevant for this compound, include:

Combination Therapies: Combining platinum drugs with agents that target resistance pathways, such as inhibitors of DNA repair or apoptosis-blocking proteins. mdpi.comfrontiersin.org

Targeting the Tumor Microenvironment: Developing drugs that disrupt the protective effects of the TME, for example, by targeting hypoxic cells or stromal cell signaling. frontiersin.org

Epigenetic Modulators: Using drugs that can reverse the epigenetic changes associated with resistance, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, to re-sensitize cancer cells to platinum therapy. mdpi.comfrontiersin.org

Development of Novel Platinum Analogs: Creating new platinum compounds that are less susceptible to known resistance mechanisms. nih.gov

Targeting Autophagy: Investigating the use of autophagy inhibitors in combination with platinum drugs to prevent this survival mechanism. frontiersin.orgnih.govd-nb.infonih.gov

While these strategies hold promise for improving the efficacy of platinum-based chemotherapy, their specific application to overcoming this compound resistance will require further dedicated preclinical and clinical research. mdpi.commdpi.comfrontiersin.orgmdpi.comecancer.orgcancer.govnih.govmsdmanuals.com

Rational Design of New Platinum Analogs

The rational design of new platinum analogs is a key strategy to overcome the limitations of existing platinum drugs, including the development of resistance. This approach aims to create novel compounds with improved pharmacological properties, such as enhanced cytotoxicity against resistant tumors and a different spectrum of activity.

One of the core principles in the rational design of new platinum analogs is the modification of the molecular structure to circumvent known resistance mechanisms. For instance, sterically hindered platinum complexes have been developed to minimize reactivity with thiol-containing molecules like glutathione, which is a major mechanism of platinum drug inactivation. An example of this approach is the design of compounds like cis-amminedichloro(2-methylpyridine) platinum(II), which was engineered to be less susceptible to inactivation by glutathione. nih.gov

Another avenue of rational design involves creating platinum complexes that form different types of DNA adducts compared to traditional platinum drugs. Since a primary mechanism of resistance is the enhanced removal of platinum-DNA adducts by cellular repair mechanisms, platinum complexes that form adducts that are not easily recognized or repaired by these pathways may be more effective in resistant cells. nih.gov This can be achieved by altering the ligand sphere of the platinum atom, leading to compounds with distinct DNA binding properties.

Furthermore, increasing the hydrophobicity of platinum agents has been explored as a strategy to improve their cytotoxicity, particularly in resistant cell lines. nih.gov It is hypothesized that increased hydrophobicity may lead to better cellular penetration or shield the resulting DNA adducts from cellular repair processes. google.com This has been demonstrated in studies where novel platinum agents with substituted pyridyl ring systems showed a correlation between increased cytotoxicity and lower water solubility. google.com

The development of platinum(IV) compounds represents another innovative approach. These compounds are typically more stable and can be designed as prodrugs that are activated within the cancer cell, potentially overcoming resistance mechanisms related to drug efflux and inactivation. nih.govresearchgate.net A notable strategy involves tethering an inhibitor of an enzyme associated with drug resistance, such as glutathione-S-transferase (GST), to a platinum(IV) complex. nih.govresearchgate.net Upon cellular uptake and reduction, the complex releases both the cytotoxic platinum(II) species and the GST inhibitor, simultaneously attacking the cancer cell and suppressing a key resistance pathway. nih.govresearchgate.net

Table 1: Examples of Rationally Designed Platinum Analogs and Their Intended Advantages

Platinum Analog ClassDesign StrategyIntended Advantage over Conventional Platinum Drugs
Sterically Hindered ComplexesIntroduction of bulky ligands around the platinum center.Reduced inactivation by thiol-containing molecules (e.g., glutathione).
Non-classical DNA BindersModification of ligands to alter DNA binding.Formation of DNA adducts that are poorly recognized by repair enzymes.
Hydrophobic AnalogsSubstitution with lipophilic groups.Enhanced cellular uptake and potential shielding of DNA adducts.
Platinum(IV) ProdrugsOxidation of Pt(II) to Pt(IV) with axial ligands.Improved stability and potential for oral administration; targeted release.
Dual-Threat CompoundsTethering of a resistance inhibitor to a platinum complex.Simultaneous delivery of a cytotoxic agent and a resistance-reversing agent.

Preclinical Evaluation of Combination Research Strategies

Combination therapy, the simultaneous use of multiple anticancer agents, is a cornerstone of cancer treatment and a critical strategy for overcoming resistance to platinum drugs like this compound. nih.gov The rationale behind this approach is to target multiple, often independent, cellular pathways, which can lead to synergistic or additive therapeutic effects and reduce the likelihood of resistance emergence. nih.gov

A significant area of research is the combination of platinum agents with targeted therapies. These therapies are designed to interfere with specific molecules or pathways that are crucial for tumor growth and survival. For instance, inhibitors of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer and contribute to drug resistance, have been evaluated in combination with platinum drugs. frontiersin.org The inhibition of these survival pathways can render cancer cells more susceptible to the DNA-damaging effects of platinum compounds.

Another promising combination strategy involves the use of inhibitors of apoptosis proteins (IAPs) or pro-survival proteins like Bcl-2. dovepress.com Cancer cells often upregulate these proteins to evade programmed cell death induced by chemotherapy. By inhibiting these protective mechanisms, the apoptotic threshold of cancer cells can be lowered, thereby increasing their sensitivity to platinum-induced apoptosis. dovepress.com Preclinical studies have shown that combining Bcl-2 inhibitors, such as ABT-737, with cisplatin can significantly enhance apoptosis in resistant ovarian cancer models. dovepress.com

The combination of platinum drugs with immunotherapy, particularly immune checkpoint inhibitors, is a rapidly evolving field. researchgate.netspandidos-publications.com Platinum-based chemotherapy can induce immunogenic cell death, which releases tumor antigens and can stimulate an anti-tumor immune response. Combining this with immune checkpoint inhibitors, which block the "brakes" on the immune system, can lead to a more robust and durable anti-cancer immune attack. spandidos-publications.com

Furthermore, preclinical research is exploring novel delivery systems to enhance the efficacy of combination therapies. Nanoscale drug delivery platforms can be engineered to co-deliver platinum drugs and other agents to the tumor site, improving their pharmacokinetic profiles and reducing systemic toxicity. acs.org

Table 2: Selected Preclinical Combination Strategies with Platinum-Based Drugs

Combination Agent ClassMechanism of Action of Combination AgentRationale for Combination with Platinum Drugs
DNA Repair Inhibitors (e.g., PARP inhibitors)Inhibit the repair of DNA single-strand breaks.Synthetic lethality in tumors with BRCA mutations; potentiation of DNA damage.
Signaling Pathway Inhibitors (e.g., PI3K/AKT inhibitors)Block pro-survival signaling pathways.Sensitize cancer cells to chemotherapy-induced apoptosis.
Anti-apoptotic Protein Inhibitors (e.g., Bcl-2 inhibitors)Promote apoptosis by inhibiting pro-survival proteins.Lower the threshold for chemotherapy-induced cell death.
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)Block inhibitory signals to T cells.Enhance the immune system's ability to recognize and attack cancer cells.
Anti-angiogenic AgentsInhibit the formation of new blood vessels."Normalize" tumor vasculature, potentially improving drug delivery.

Targeting Resistance Pathways

A more direct approach to overcoming resistance to platinum drugs like this compound is to specifically target the cellular pathways that mediate this resistance. This strategy relies on a detailed understanding of the molecular changes that occur in cancer cells to render them resistant to chemotherapy.

One of the most well-characterized mechanisms of platinum resistance is the reduced intracellular accumulation of the drug. This can be due to decreased influx or increased efflux. Targeting the transporters involved in these processes is a key strategy. For example, the copper transporter 1 (CTR1) is a major influx transporter for cisplatin, and its downregulation is associated with resistance. frontiersin.org Preclinical studies have shown that copper-chelating agents can increase the expression of CTR1 and thereby resensitize tumor cells to platinum therapy. frontiersin.org Conversely, efflux pumps such as ATP7B can be targeted to prevent the removal of platinum drugs from the cell. nih.gov

Enhanced DNA repair capacity is another major cause of platinum resistance. oaepublish.com Cancer cells can upregulate various DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), to more efficiently remove platinum-DNA adducts. Targeting key components of these pathways is a promising strategy. For example, inhibitors of PARP (poly(ADP-ribose) polymerase), an enzyme crucial for the repair of single-strand DNA breaks, have shown significant efficacy in combination with platinum drugs, especially in tumors with pre-existing defects in the HR pathway (e.g., those with BRCA1/2 mutations). oaepublish.com

Inactivation of apoptotic pathways is also a critical mechanism of resistance. dovepress.com The p53 tumor suppressor protein is a key regulator of apoptosis, and its mutation or inactivation can lead to resistance. nih.gov Strategies to restore p53 function or to bypass its requirement for apoptosis are being investigated. Additionally, targeting downstream anti-apoptotic proteins like Bcl-2 can circumvent resistance at the level of apoptosis execution. dovepress.com

Cellular detoxification systems, particularly those involving glutathione (GSH), play a significant role in platinum resistance. nih.govresearchgate.net GSH can directly bind to and inactivate platinum drugs. Therefore, targeting the enzymes involved in GSH metabolism, such as glutathione-S-transferase (GST), is a viable strategy. nih.govresearchgate.net Inhibitors of GST can deplete cellular GSH levels or directly block the conjugation of GSH to platinum drugs, thereby increasing their cytotoxicity. nih.govresearchgate.net

Table 3: Key Resistance Pathways and Corresponding Targeting Strategies

Resistance PathwayMolecular MechanismTherapeutic Targeting Strategy
Reduced Drug AccumulationDecreased influx (e.g., low CTR1) or increased efflux (e.g., high ATP7B).Use of copper chelators to upregulate CTR1; inhibition of efflux pumps.
Enhanced DNA RepairUpregulation of NER, HR, or other DNA repair pathways.Inhibition of key repair proteins (e.g., PARP, ERCC1).
Inactivation of ApoptosisMutation of p53; overexpression of anti-apoptotic proteins (e.g., Bcl-2).Restoration of p53 function; inhibition of Bcl-2 family proteins.
Increased Drug DetoxificationElevated levels of glutathione (GSH) and glutathione-S-transferase (GST).Inhibition of GST; depletion of cellular GSH.
Altered Cell SignalingActivation of pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK).Inhibition of key signaling kinases in these pathways.

Advanced Research Methodologies and Theoretical Frameworks in Dexormaplatin Studies

Omics Technologies in Understanding Dexormaplatin Response and Resistance

Omics technologies, which allow for the large-scale study of biological molecules, have been pivotal in cancer research. creative-proteomics.com These approaches, including transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the cellular processes affected by this compound. creative-proteomics.comnih.gov The integration of data from these different "omics" layers provides unparalleled opportunities to understand the complex biology of cancer and the effects of therapeutic agents. nih.govmdpi.com

Metabolomics and Metabolic Reprogramming in Resistance

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. nih.gov Cancer cells often exhibit altered metabolism, and these metabolic changes can contribute to drug resistance. biorxiv.org Metabolomic profiling of cancer cells before and after this compound treatment, or between sensitive and resistant cell lines, can reveal metabolic pathways that are rewired to support survival in the presence of the drug. nih.gov

For example, studies on other chemotherapeutic agents have shown that resistance can be associated with changes in lipid metabolism, amino acid metabolism, and energy production pathways like glycolysis and oxidative phosphorylation. biorxiv.orgfrontiersin.org Techniques such as non-targeted metabolomics analysis can identify a broad range of metabolites that are altered, providing clues to the underlying resistance mechanisms. frontiersin.org Understanding these metabolic adaptations can open up new therapeutic strategies to overcome resistance, potentially by targeting the reprogrammed metabolic pathways. nih.govbiorxiv.org

Computational Modeling and Cheminformatics

Computational modeling and cheminformatics are indispensable tools in modern drug discovery and development. ymerdigital.comslideshare.net These in silico methods allow researchers to predict and analyze the interactions between a drug molecule like this compound and its biological targets, as well as to understand the relationship between its chemical structure and biological activity. ymerdigital.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of this compound, molecular docking can be used to simulate its interaction with DNA, which is the primary target of platinum-based anticancer drugs. mdpi.com These simulations can provide insights into the specific binding sites and the nature of the chemical bonds formed.

Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time. scielo.br An MD simulation of a this compound-DNA complex can reveal the stability of the interaction and how the binding of the drug affects the structure and dynamics of the DNA molecule. nih.govscielo.br This information is crucial for understanding the mechanism of action at an atomic level. scielo.sa.cr

Table 3: Applications of Molecular Docking and Dynamics in this compound Research

Computational TechniqueApplicationInsights Gained
Molecular Docking Predicting binding modes of this compound to DNA. frontiersin.orgIdentification of preferential binding sites and interaction energies.
Molecular Dynamics Simulating the behavior of the this compound-DNA complex over time. scielo.brAssessment of binding stability and drug-induced conformational changes in DNA.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. frontiersin.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

In the study of this compound and other platinum analogs, QSAR can be used to:

Predict the anticancer activity of new, unsynthesized derivatives. nih.gov

Identify the key structural features (molecular descriptors) that are important for activity. frontiersin.org

Optimize the chemical structure to improve efficacy and reduce toxicity. mdpi.com

By developing QSAR models for a series of platinum compounds, researchers can gain a deeper understanding of the structural requirements for potent anticancer activity, guiding the design of more effective therapeutic agents. frontiersin.orgbohrium.com

Retrosynthetic Analysis and Synthetic Planning

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. nih.govresearchgate.netaacrjournals.org This problem-solving technique involves working backward from the final product, proposing a series of "disconnections" that correspond to reliable chemical reactions, until achievable precursors are identified. nih.govtorchdrug.ai This strategic planning is crucial for developing efficient and viable synthetic routes for complex pharmaceutical compounds. aacrjournals.orgacs.org

For platinum(IV) complexes like this compound, synthetic planning is critical. The synthesis of such compounds often involves the preparation of a platinum(II) precursor, followed by an oxidation step and subsequent addition of axial ligands. For instance, the synthesis of various platinum(IV) complexes with carboxylate ligands in the axial positions—a key feature of many Pt(IV) prodrugs—often starts from a corresponding Pt(II) complex which is then oxidized to a trans-dihydroxo platinum(IV) species. nih.govresearchgate.net This intermediate can then be acylated to introduce the desired axial carboxylate ligands. nih.gov

While specific, detailed retrosynthetic analyses for this compound are not readily found in peer-reviewed literature, its inclusion as a target molecule in the curriculum of advanced organic chemistry and medicinal chemistry courses underscores its relevance as a case study in synthetic planning. mguniversity.ac.inosmania.ac.inamsascw.org.injntuhceh.ac.in The general approach would involve disconnecting the axial and equatorial ligands from the platinum core to identify the requisite platinum salts and ligand precursors.

Table 1: Key Principles of Retrosynthetic Analysis for Platinum Complexes

PrincipleDescriptionRelevance to Platinum(IV) Complexes
Disconnection A reverse synthetic step that breaks a bond to simplify the target molecule.Disconnecting axial ligands (e.g., carboxylates) and equatorial ligands (e.g., amines) from the Pt center.
Synthon An idealized fragment resulting from a disconnection, which does not necessarily exist in reality but corresponds to a real-world reagent. nih.govA Pt(IV) core, an anionic carboxylate synthon, a neutral amine synthon.
Functional Group Interconversion (FGI) The process of converting one functional group into another to facilitate a key disconnection or synthetic step.Oxidation of a Pt(II) precursor to a Pt(IV) intermediate to allow for the addition of axial ligands.
Chemoselectivity Controlling the reactivity of different functional groups to ensure the desired reaction occurs at the correct site.Ensuring that ligand addition occurs at the desired axial or equatorial positions of the platinum complex.

High-Throughput Screening (HTS) and Phenotypic Drug Discovery Platforms

High-Throughput Screening (HTS) is a foundational technology in drug discovery that utilizes automation, robotics, and sophisticated data processing to test millions of chemical compounds for biological activity against a specific target or cellular phenotype. bmglabtech.comwikipedia.org This process rapidly identifies "hits"—compounds that modulate a biological pathway of interest—which then serve as starting points for medicinal chemistry optimization. bmglabtech.comwikipedia.orgnih.gov

Phenotypic screening, a type of HTS, focuses on identifying compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism, without a priori knowledge of the drug's specific molecular target. This approach is particularly valuable in cancer research for discovering compounds that, for example, induce apoptosis or inhibit cell proliferation.

In the context of platinum-based drugs, HTS platforms are used to:

Discover novel compounds: Screen large libraries to find new metal complexes with anticancer activity.

Identify synergistic combinations: Test known platinum drugs in combination with thousands of other approved drugs or investigational compounds to find combinations that are more effective than single-agent therapy. nih.gov

Overcome drug resistance: Screen for compounds that re-sensitize resistant cancer cells to platinum-based chemotherapy. nih.gov

A screening-based approach was successfully used on chemoresistant lung (A549) and pancreatic (PANC-1) cancer cell lines to identify synergistic combinations with cisplatin (B142131) and carboplatin (B1684641) from a library of 1,280 diverse compounds. nih.gov This study demonstrated that non-obvious drug combinations, which might not be selected based on known mechanisms, can be discovered through HTS. nih.gov While a document mentions this compound in a screening context, specific data from such a screen are not publicly available. googleapis.com

Functional Genomic Screening (e.g., CRISPR-Cas9, RNAi)

Functional genomic screening is a powerful methodology used to systematically elucidate gene function on a genome-wide scale. ifom.eurevvity.com Technologies like RNA interference (RNAi) and CRISPR-Cas9 allow researchers to either reduce (knockdown) or completely eliminate (knockout) the expression of thousands of genes in parallel. revvity.comhorizondiscovery.com By observing the resulting phenotypic changes, scientists can identify genes and pathways that are critical for biological processes, including drug response and resistance. horizondiscovery.comcancerresearchhorizons.com

In oncology, CRISPR-based screens are frequently used to uncover the genetic basis of resistance to chemotherapeutic agents, including platinum drugs. aacrjournals.orgnih.gov In a typical screen, a population of cancer cells is treated with a library of guide RNAs (for CRISPR) or short hairpin RNAs (for RNAi) targeting all genes in the genome. The cells are then exposed to a drug, and the surviving cells are analyzed to see which gene knockouts are enriched, thereby identifying genes whose loss confers resistance. aacrjournals.orgresearchgate.net

Numerous CRISPR screens have identified genes involved in resistance to cisplatin and oxaliplatin (B1677828), often implicating pathways related to DNA repair, cell cycle regulation, and drug transport. nih.govaacrjournals.orgresearchgate.netresearchgate.net Although no specific functional genomic screens for this compound have been published, the findings from studies on other platinum agents provide a framework for understanding potential resistance mechanisms.

Table 2: Examples of Genes Implicated in Platinum Drug Resistance by Functional Genomic Screens

Gene/ComplexPlatinum Drug(s)Cancer TypeFunctional RoleCitation
NPEPPS CisplatinBladder CancerRegulates intracellular cisplatin concentrations. Depletion sensitizes resistant cells. aacrjournals.org
MSH2 CisplatinBladder CancerLoss of MSH2 (a DNA mismatch repair protein) promotes cisplatin resistance. researchgate.net
DYNLL1 PARP Inhibitors & Platinum DrugsOvarian CancerLoss of DYNLL1 restores homologous recombination in BRCA1-mutant cells, inducing resistance. aacrjournals.org
SLC43A1 (LAT3) OxaliplatinColorectal CancerFunctions as an amino acid transporter that modulates oxaliplatin sensitivity. researchgate.net

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques are indispensable tools in preclinical drug development, enabling the non-invasive, real-time visualization of drug distribution, target engagement, and therapeutic response within a living organism. snmjournals.orgradiologykey.com For anticancer drugs, these methods provide crucial information on whether a drug reaches the tumor, how it is metabolized, and its effect on cancer cells.

In the study of platinum-based drugs, several advanced imaging modalities are employed:

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiolabeled versions of drugs to quantify their distribution and accumulation in different tissues, including tumors. mdpi.com For example, an 18F-labeled carboplatin derivative has been developed for PET imaging to assess drug uptake and retention in vivo. snmjournals.org This allows for the visualization of heterogeneous drug distribution within a tumor. snmjournals.org

Fluorescence Imaging: This technique involves attaching a fluorescent molecule (a fluorophore) to the drug. This allows for high-resolution imaging of drug accumulation in individual cells in real-time, a method known as intravital imaging. nih.gov Novel cisplatin and carboplatin derivatives conjugated to the BODIPY-FL fluorophore have been synthesized to simultaneously monitor drug accumulation and the resulting DNA damage at a subcellular level in live animal models. nih.gov

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT): While less common for direct drug tracking, these modalities provide high-resolution anatomical information and can be used to monitor changes in tumor size and structure in response to treatment. google.com

These techniques offer invaluable insights into the pharmacokinetics and pharmacodynamics of platinum drugs, helping to explain why some tumors respond while others are resistant. snmjournals.org To date, no studies have been published describing the use of these specific advanced imaging techniques for this compound in preclinical models.

Future Directions and Emerging Areas in Dexormaplatin Research

Exploration of Novel Molecular Targets and Pathways

The primary molecular target of platinum-based drugs like dexormaplatin is DNA. ontosight.aincats.io These agents form adducts with DNA, leading to inter- and intra-strand crosslinks which inhibit DNA replication and transcription, ultimately inducing apoptosis. ncats.io However, future research will likely delve deeper into the cellular consequences of these DNA lesions and explore other potential molecular interactions.

Understanding the full spectrum of cellular pathways affected by this compound is a key area for future investigation. Beyond direct DNA damage, research may focus on how this compound modulates signaling pathways involved in cell cycle control, apoptosis, and DNA repair. Identifying proteins and enzymes that interact with this compound-DNA adducts or are otherwise affected by the drug could reveal novel targets. nih.gov This could lead to a more comprehensive understanding of its mechanism of action and potentially uncover new therapeutic applications or combination strategies.

Development of Predictive Biomarkers for Response and Resistance

A significant challenge with platinum-based chemotherapy is the variability in patient response and the development of resistance. nih.gov A crucial future direction is the identification of robust predictive biomarkers to distinguish patients who are likely to respond to this compound from those who will not. nih.govgoogle.com

Research in the broader class of platinum drugs has shown that factors like altered drug transport, enhanced DNA repair mechanisms, and the presence of specific genetic mutations can contribute to resistance. nih.govclinicalpub.com Future studies on this compound could focus on:

Genomic Biomarkers: Investigating mutations, amplifications, or deletions in genes involved in DNA repair pathways (e.g., BRCA1/2, ERCC1), which are known to influence sensitivity to platinum agents.

Transcriptomic and Proteomic Biomarkers: Analyzing gene and protein expression profiles in tumors to identify signatures associated with sensitivity or resistance. For example, the expression levels of copper transporters, which can influence platinum drug uptake, could be a key area of focus.

Liquid Biopsies: Utilizing circulating tumor DNA (ctDNA) or other circulating biomarkers to non-invasively monitor for the emergence of resistance mutations during treatment. google.com

The development of such biomarkers would be a critical step towards personalized medicine, allowing for the selection of patients most likely to benefit from this compound therapy. google.com

Innovative Preclinical Model Development for Enhanced Translational Research

To better predict clinical outcomes and study mechanisms of action, there is a need for more sophisticated preclinical models. cancer.gov While traditional 2D cell cultures and animal models have been valuable, future research will likely leverage more advanced systems:

Patient-Derived Xenografts (PDXs): These models, where a patient's tumor is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity of human cancers and are valuable for testing drug efficacy.

Organoid Cultures: Three-dimensional organoids derived from patient tumors can provide a more physiologically relevant in vitro system for high-throughput drug screening and biomarker discovery.

Humanized Mouse Models: These are mice with a reconstituted human immune system, which would be particularly valuable for studying the interplay between this compound and the immune system.

These innovative models can provide a more accurate platform for evaluating this compound's efficacy, understanding resistance mechanisms, and testing novel combination therapies before they move into clinical trials. google.com

Mechanistic Insights into this compound Combination Strategies

Combination therapy is a standard approach in cancer treatment, and understanding the mechanistic basis of drug synergy is crucial for designing effective regimens. mdpi.comnih.gov Future research on this compound will likely focus on identifying optimal combination strategies. This could involve combining this compound with:

Targeted Therapies: Agents that inhibit specific molecular pathways, such as PARP inhibitors in tumors with BRCA mutations, have shown synergy with platinum compounds.

Immunotherapies: Investigating whether this compound can enhance the efficacy of immune checkpoint inhibitors by promoting immunogenic cell death and altering the tumor microenvironment.

Agents that Overcome Resistance: Combining this compound with drugs that target known resistance mechanisms, such as inhibitors of DNA repair or drug efflux pumps. creative-diagnostics.com

A deeper mechanistic understanding of how this compound interacts with other drugs at a molecular level will be essential for developing rational and effective combination therapies. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming various aspects of drug discovery and development. nih.govnews-medical.netaccc-cancer.orgmdpi.com For a compound like this compound, AI could be applied in several ways:

Biomarker Discovery: AI algorithms can analyze large, complex datasets (genomics, proteomics, clinical data) to identify novel predictive biomarkers for treatment response and resistance. accc-cancer.org

Predictive Toxicology: Machine learning models can be trained to predict potential toxicities, which is particularly relevant given that the clinical development of the related compound ormaplatin was halted due to severe neurotoxicity. ncats.ioaccc-cancer.org

Optimizing Combination Therapies: AI can be used to analyze preclinical and clinical data to identify the most synergistic drug combinations and optimal dosing schedules. nih.gov

Drug Repurposing: AI algorithms could screen existing data to identify new cancer types or diseases where this compound might be effective. mdpi.com

The integration of AI into this compound research has the potential to accelerate progress, reduce costs, and lead to more effective and personalized treatment strategies. news-medical.net

Q & A

Q. What are the standardized protocols for synthesizing and characterizing Dexormaplatin in preclinical studies?

Methodological Answer: this compound, a platinum-based chemotherapeutic agent, requires precise synthesis protocols to ensure reproducibility.

  • Synthesis : Start with platinum(II) precursors (e.g., K₂PtCl₄) and react with ligands under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (60–80°C). Monitor reaction progress via UV-Vis spectroscopy for ligand coordination .
  • Characterization : Use multi-nuclear NMR (¹H, ¹⁹⁵Pt) to confirm structure and purity. High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) quantifies purity (>95% required for preclinical trials) .
  • Crystallography : X-ray diffraction (XRD) resolves crystal structure, critical for understanding stereochemistry and reactivity .

Basic Research Question

Q. Which in vitro models are optimal for assessing this compound’s cytotoxicity?

Methodological Answer :

  • Cell Lines : Use cisplatin-resistant (e.g., A2780/CP70 ovarian cancer) and sensitive lines (e.g., HCT116 colorectal cancer) to compare efficacy. Maintain cultures in RPMI-1640 medium with 10% FBS and validate mycoplasma-free status .
  • Assays :
    • MTT Assay : Seed cells at 5×10³/well, treat with this compound (0.1–100 µM), incubate 48–72 hours, and measure IC₅₀ via absorbance at 570 nm. Normalize to vehicle controls .
    • Clonogenic Survival : Post-treatment, plate cells at low density (500/plate), stain colonies after 10–14 days, and quantify survival fractions .

Advanced Research Question

Q. How can researchers investigate molecular mechanisms of this compound resistance in cancer cells?

Methodological Answer :

  • Transcriptomics : Perform RNA-seq on resistant vs. sensitive cells. Use DESeq2 for differential gene analysis; validate candidates (e.g., ATP7B, CTR1) via qRT-PCR .
  • CRISPR-Cas9 Screening : Knock out candidate genes (e.g., glutathione-S-transferase isoforms) in resistant lines and assess re-sensitization to this compound using dose-response curves .
  • Metabolomics : LC-MS profiles intracellular platinum adducts and glutathione levels to identify detoxification pathways .

Advanced Research Question

Q. What methodologies evaluate synergistic effects of this compound in combination therapies?

Methodological Answer :

  • Experimental Design : Use a checkerboard assay to test combinations (e.g., this compound + paclitaxel). Calculate combination indices (CI) via CompuSyn software (CI <1 indicates synergy) .
  • Mechanistic Studies :
    • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) post-combination treatment .
    • Western Blotting : Quantify DNA damage markers (γ-H2AX) and apoptotic proteins (caspase-3 cleavage) .

Advanced Research Question

Q. How should researchers resolve contradictions in reported efficacy data across this compound studies?

Methodological Answer :

  • Meta-Analysis : Aggregate data from public repositories (e.g., NCBI GEO). Use random-effects models to account for heterogeneity. Stratify by variables like cell type or dosing schedule .
  • Sensitivity Assays : Replicate conflicting studies under standardized conditions (e.g., identical cell passage number, serum batches). Validate via orthogonal methods (e.g., ATP-based viability vs. resazurin assays) .

Advanced Research Question

Q. What approaches are recommended for studying this compound’s pharmacokinetics in vivo?

Methodological Answer :

  • Animal Models : Administer this compound (10 mg/kg IV) to BALB/c nude mice bearing xenografts. Collect plasma/tissue samples at 0, 1, 4, 8, 24 hours post-dose .
  • Analytical Methods :
    • LC-MS/MS : Quantify platinum levels using a C18 column (mobile phase: 0.1% formic acid in water/methanol). Apply non-compartmental analysis (WinNonlin) for AUC and half-life calculations .
    • Tissue Distribution : Digest organs (e.g., liver, kidney) in nitric acid, dilute with Milli-Q water, and measure platinum via ICP-MS .

Advanced Research Question

Q. How can researchers optimize experimental design to minimize variability in this compound studies?

Methodological Answer :

  • Power Analysis : Use G*Power to determine sample size (α=0.05, β=0.2) based on preliminary data .
  • Blinding : Randomize treatment groups and encode samples to reduce bias. Use automated plate readers for objective data collection .
  • Replicates : Include biological triplicates and technical duplicates. Report mean ± SEM with ANOVA/Tukey post-hoc tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.